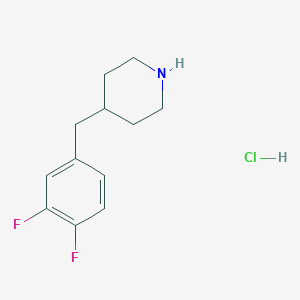

4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride

Description

4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride is a fluorinated piperidine derivative widely utilized as a pharmaceutical intermediate.

Properties

IUPAC Name |

4-[(3,4-difluorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N.ClH/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUSUTUYQVFFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632637 | |

| Record name | 4-[(3,4-Difluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193357-75-4 | |

| Record name | 4-[(3,4-Difluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3,4-difluorophenyl)methyl]piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Overview

Adapted from CN105461617A, this method involves sequential alkylation, reduction, and hydrogenation steps:

-

N-Benzylation of Pyridine : Reacting 4-(3,4-difluorophenoxy)pyridine with 3,4-difluorobenzyl halide forms an N-benzylpyridinium salt.

-

Partial Reduction : Sodium borohydride reduces the pyridinium salt to a 1,2,3,6-tetrahydro-pyridine intermediate.

-

Catalytic Hydrogenation : Hydrogen gas with a palladium catalyst fully saturates the tetrahydro-pyridine to piperidine.

-

Salt Formation : Treating the free base with hydrochloric acid yields the hydrochloride salt.

Key Data and Optimization

-

Critical Parameters :

Michael Addition-Cyclization Strategy

Reaction Pathway

Based on CN116924967A, this approach leverages a Michael addition followed by cyclization:

-

Michael Adduct Formation : 3,4-Difluorobenzylamine reacts with acrylic ester in alcohol solvent.

-

Cyclization : The adduct undergoes base-mediated condensation to form a piperidone intermediate.

-

Reduction : Sodium borohydride or LiAlH₄ reduces the ketone to piperidine.

-

Hydrochloride Salt Precipitation : HCl gas bubbled into the free base solution yields the final product.

Performance Metrics

-

Solvent Optimization : Ethanol or isopropanol improves adduct stability.

-

Catalyst : Calcium chloride (0.1 eq) enhances cyclization efficiency.

SNAr Displacement on Protected Piperidines

Methodology

Inspired by ChemRxiv, this route employs nucleophilic aromatic substitution (SNAr):

-

Piperidine Protection : tert-Butyloxycarbonyl (Boc) protection of 4-hydroxy-piperidine.

-

Mesylation : Methanesulfonyl chloride converts the hydroxyl group to a mesylate leaving group.

-

Benzylation : 3,4-Difluorobenzyl magnesium bromide displaces the mesylate via SN2 mechanism.

-

Deprotection and Salt Formation : Boc removal with trifluoroacetic acid (TFA), followed by HCl treatment.

Key Findings

-

Byproduct Mitigation :

Reductive Amination of 4-Piperidone

Procedure

A one-pot reductive amination strategy:

-

Imine Formation : 4-Piperidone reacts with 3,4-difluorobenzaldehyde in methanol.

-

Reduction : Sodium cyanoborohydride reduces the imine to the secondary amine.

-

Acidification : Hydrochloric acid precipitates the hydrochloride salt.

Optimization Insights

Comparative Analysis of Methods

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride with similar compounds:

*Calculated based on molecular formula.

Key Observations :

- Fluorine Substitution: The 3,4-difluoro configuration may enhance receptor binding specificity compared to mono-fluoro (e.g., 4-(4-Fluorobenzyl)-Piperidine HCl) or trifluoromethyl analogs, as ortho/meta fluorine placement influences steric and electronic interactions .

- Discontinued Analogs : 4-(2,4-Difluoro-Benzyl)-Piperidine HCl is listed as discontinued, suggesting synthetic challenges or unfavorable pharmacokinetic profiles compared to the 3,4-difluoro isomer .

Stability and Commercial Availability

- Similarity Scores: CAS No. 726185-54-2 (Methyl 4-(piperidin-4-yl)benzoate HCl) has a structural similarity score of 1.00, but its ester functionality limits direct pharmacological comparison .

Biological Activity

4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride is a compound of interest in medicinal chemistry, known for its potential therapeutic applications. Its unique structural features, particularly the difluorobenzyl group attached to the piperidine ring, suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

The synthesis of this compound generally involves multi-step organic reactions. Key methods include:

- Fluorination : Introduction of fluorine atoms at specific positions on the benzyl group.

- Piperidine formation : Cyclization processes to form the piperidine ring.

- Purification : Techniques such as chromatography to ensure high purity and yield.

Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the compound's identity and purity .

Pharmacological Properties

Research indicates that this compound exhibits several notable pharmacological properties:

- Binding Affinity : The compound shows high affinity for various receptors, particularly G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways .

- Metabolic Stability : It remains stable in biological fluids, suggesting a favorable pharmacokinetic profile .

- Toxicity : Preliminary studies indicate an acceptable safety profile, making it a candidate for further development .

The proposed mechanisms through which this compound exerts its effects include:

- Receptor Interaction : Similar to riluzole, it may interact with voltage-dependent sodium channels, inhibiting their currents. This interaction could modulate neurotransmitter release and contribute to neuroprotective effects .

- Influence on Biochemical Pathways : The compound may affect pathways related to glutamate release, potentially slowing neurodegenerative processes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

In Vitro Studies :

- Binding assays have demonstrated that this compound effectively interacts with dopamine receptors (D4R), showing selectivity over other receptor subtypes .

- Cytotoxicity assays revealed that it can inhibit the proliferation of cancer cell lines more effectively than standard chemotherapeutics like cisplatin .

- In Vivo Studies :

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(2,4-Difluoro-Benzyl)-Piperidine Hydrochloride | Similar piperidine structure but different fluorine substitution | Potentially different pharmacological effects |

| 1-(3,4-Difluorophenyl)-Piperazine | Piperazine ring instead of piperidine | May exhibit different receptor interactions |

| 3-(3,4-Difluorobenzyl)-Pyrrolidine | Pyrrolidine ring structure | Different steric and electronic properties |

This table highlights how variations in structure can lead to differences in biological activity and receptor interactions.

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride, and how can reaction conditions be optimized?

A robust synthesis typically involves coupling the difluoro-benzyl moiety to the piperidine backbone. For analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride), nucleophilic substitution or reductive amination are common . Optimization may involve:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : - and -NMR to confirm the positions of fluorine substituents and benzyl-piperidine linkage .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For definitive structural elucidation, though this requires high-purity crystals .

Q. How does the presence of difluoro substituents influence the compound’s physicochemical properties?

Fluorine atoms enhance lipophilicity and metabolic stability. For example:

Q. What safety protocols should be followed when handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Argon-sealed containers in cool, dry conditions to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Quantum chemical calculations : Density Functional Theory (DFT) models predict reaction pathways (e.g., nucleophilic attack sites) and transition states .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize experimental assays .

- Reaction optimization : Machine learning algorithms analyze historical reaction data to suggest optimal conditions (e.g., solvent, catalyst) .

Q. What strategies are recommended for resolving contradictory data in biological activity studies?

- Dose-response validation : Confirm activity across multiple concentrations to rule out assay-specific artifacts .

- Structural analogs : Compare results with related compounds (e.g., 4-(4-Fluorobenzoyl)piperidine hydrochloride) to identify substituent-specific effects .

- Orthogonal assays : Use complementary techniques (e.g., SPR binding vs. cellular viability) to cross-verify mechanisms .

Q. How can researchers design experiments to study the compound’s interactions with enzymes?

- Kinetic assays : Measure and using fluorogenic substrates to assess inhibition/activation .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for mechanistic insights .

- Cryo-EM or X-ray crystallography : Resolve 3D structures of enzyme-ligand complexes to identify binding motifs .

Q. What methodological approaches are effective for scaling up synthesis while maintaining purity?

- Process analytical technology (PAT) : In-line FTIR or HPLC monitors reaction progress in real-time .

- Design of Experiments (DoE) : Multi-variable optimization (e.g., pressure, stoichiometry) to maximize yield .

- Continuous flow chemistry : Reduces batch variability and improves heat management for large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.